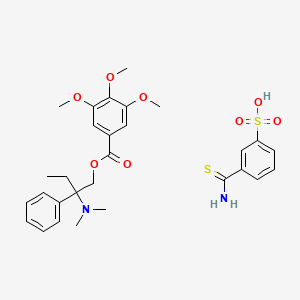
Trimebutine (3-TCBS)
概要
説明
トリメブチン3-チオカルバモイルベンゼンスルホン酸塩: は、特に鎮静剤を使用しない完全な大腸内視鏡検査を受ける患者における内臓痛の治療を目的として開発された新規化合物です . この薬剤は、消化管内のオピオイド受容体を標的とする、オピオイド受容体アゴニストとして作用する低分子化合物です .
製法
合成経路および反応条件: : トリメブチン3-チオカルバモイルベンゼンスルホン酸塩の合成には、トリメブチンと3-チオカルバモイルベンゼンスルホン酸の反応が含まれます。 反応条件としては、一般的に有機溶媒と触媒を用いて、目的の生成物の生成を促進します .
工業的製造方法: : トリメブチン3-チオカルバモイルベンゼンスルホン酸塩の工業的製造は、同様の合成経路に従いますが、規模が大きくなります。このプロセスには、反応条件の最適化が含まれ、これにより、最終生成物の高収率と高純度が確保されます。 工業的製造プロセスでは、高速液体クロマトグラフィー (HPLC) などの高度な精製技術が一般的に使用されます .
化学反応解析
反応の種類: : トリメブチン3-チオカルバモイルベンゼンスルホン酸塩は、酸化、還元、置換反応などのさまざまな化学反応を受けます。 これらの反応は、化合物の構造を改変し、薬理学的特性を強化するために不可欠です .
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤が、制御された条件下で使用されます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物: : これらの反応から生成される主要な生成物には、トリメブチン3-チオカルバモイルベンゼンスルホン酸塩のさまざまな誘導体があり、これらは異なる薬理学的活性を示す可能性があります .
科学研究への応用
トリメブチン3-チオカルバモイルベンゼンスルホン酸塩は、幅広い科学研究への応用があります。
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of Trimebutine 3-thiocarbamoylbenzenesulfonate involves the reaction of trimebutine with 3-thiocarbamoylbenzenesulfonate. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: : Industrial production of Trimebutine 3-thiocarbamoylbenzenesulfonate follows a similar synthetic route but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in the industrial production process .
化学反応の分析
Types of Reactions: : Trimebutine 3-thiocarbamoylbenzenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: : The major products formed from these reactions include various derivatives of Trimebutine 3-thiocarbamoylbenzenesulfonate, which may exhibit different pharmacological activities .
科学的研究の応用
Trimebutine 3-thiocarbamoylbenzenesulfonate has a wide range of scientific research applications:
作用機序
類似化合物との比較
類似化合物
トリメブチン: トリメブチン3-チオカルバモイルベンゼンスルホン酸塩の母体化合物で、同様の治療目的で使用されます.
デスメチル-トリメブチン: トリメブチンの代謝物で、同様の薬理学的特性を持っています.
トリメブチンマレイン酸塩: トリメブチンの別の製剤で、さまざまな国で消化器疾患の治療に使用されています.
独自性: : トリメブチン3-チオカルバモイルベンゼンスルホン酸塩は、3-チオカルバモイルベンゼンスルホン酸部分を付加したことで独特であり、この部分は、生体内で硫化水素 (H2S) を放出することによって鎮痛効果を高めます . この修飾により、トリメブチンのオピオイド受容体アゴニズムと硫化水素の結腸鎮痛効果を組み合わせた二重の作用機序が提供されます .
生物活性
Trimebutine (3-TCBS), chemically known as 3-(4,5-trimethoxybenzoic acid 2-(dimethylamino)-2-phenylbutyl ester), is a pharmaceutical compound primarily used for its gastrointestinal effects. This article delves into its biological activity, mechanisms of action, clinical applications, and research findings.
Trimebutine exhibits a multifaceted mechanism of action, primarily influencing the gastrointestinal tract:
- Opiate Receptor Agonism : It acts as an agonist at peripheral mu, kappa, and delta opiate receptors, which modulates gut motility and visceral sensitivity .
- Gastrointestinal Peptide Modulation : The compound promotes the release of gastrointestinal peptides such as motilin and influences the secretion of vasoactive intestinal peptide, gastrin, and glucagon. This modulation contributes to its effects on gastric emptying and intestinal motility .
- Phase III Activity Induction : Trimebutine induces phase III-like activity in the migrating motor complex (MMC), essential for normal gastrointestinal motility. This effect has been observed in both adults and infants with dysmotility .
Clinical Applications
Trimebutine is primarily indicated for treating functional bowel disorders, including:
- Irritable Bowel Syndrome (IBS) : Clinical studies demonstrate that trimebutine significantly alleviates symptoms such as abdominal pain, distension, flatulence, constipation, and diarrhea. A controlled trial showed that 200 mg administered three times daily was more effective than placebo in symptom relief .
- Abdominal Pain Management : It has been effective in managing acute and chronic abdominal pain across various patient demographics, including children .
Efficacy in Clinical Trials
A series of clinical trials have confirmed trimebutine's efficacy:
Case Studies
- Infants with Intestinal Dysmotility : A study involving infants showed that intravenous administration of trimebutine resulted in significant phase III-like activity within minutes post-administration, indicating its potential for acute management of severe digestive disorders .
- Visceral Pain Management : In patients with visceral pain syndromes, trimebutine demonstrated a favorable safety profile with minimal side effects reported during trials .
Safety Profile
Trimebutine is generally well-tolerated. The most common side effects reported include mild gastrointestinal disturbances. No serious adverse events have been documented in clinical settings at therapeutic doses .
特性
CAS番号 |
1456509-46-8 |
|---|---|
分子式 |
C29H36N2O8S2 |
分子量 |
604.7 g/mol |
IUPAC名 |
3-carbamothioylbenzenesulfonic acid;[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C22H29NO5.C7H7NO3S2/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;8-7(12)5-2-1-3-6(4-5)13(9,10)11/h8-14H,7,15H2,1-6H3;1-4H,(H2,8,12)(H,9,10,11) |
InChIキー |
ACKBGPXURGPUEW-UHFFFAOYSA-N |
SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C1=CC(=CC(=C1)S(=O)(=O)O)C(=S)N |
正規SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C1=CC(=CC(=C1)S(=O)(=O)O)C(=S)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
GIC-1001; GIC1001; GIC 1001; GIC1001 TB-905-02; GIC1001 CTB salt; GIC1001 3-carbamothioylbenzenesulfonate salt. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















